Cas no 183433-62-7 (1-(2,6-Dichloropyridin-4-yl)propan-1-one)

1-(2,6-Dichloropyridin-4-yl)propan-1-one is a chlorinated pyridine derivative with a propanone substituent at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. Its dichloropyridine backbone enhances reactivity, facilitating further functionalization, while the carbonyl group provides a handle for nucleophilic addition or condensation reactions. The electron-withdrawing chlorine atoms improve stability and influence regioselectivity in subsequent transformations. This compound is valued for its compatibility with cross-coupling reactions and its role in constructing complex heterocyclic frameworks. Proper handling is required due to potential reactivity hazards.
1-(2,6-Dichloropyridin-4-yl)propan-1-one structure
183433-62-7 structure
Product Name:1-(2,6-Dichloropyridin-4-yl)propan-1-one
CAS No:183433-62-7
MF:C8H7Cl2NO
MW:204.053280115128
CID:4628804
PubChem ID:11745750
Update Time:2025-06-11

1-(2,6-Dichloropyridin-4-yl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2,6-Dichloro-4-pyridinyl)-1-propanone
    • E90614
    • 183433-62-7
    • CS-0191265
    • 1-(2,6-dichloropyridin-4-yl)propan-1-one
    • MFCD11847256
    • 1-(2,6-Dichloropyridin-4-yl)propan-1-one
    • MDL: MFCD11847256
    • Inchi: 1S/C8H7Cl2NO/c1-2-6(12)5-3-7(9)11-8(10)4-5/h3-4H,2H2,1H3
    • InChI Key: KMPNLCSHLOSNGA-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(N=1)Cl)C(CC)=O

Computed Properties

  • Exact Mass: 202.9904692g/mol
  • Monoisotopic Mass: 202.9904692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 30Ų

1-(2,6-Dichloropyridin-4-yl)propan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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1-(2,6-Dichloropyridin-4-yl)propan-1-one Related Literature

Additional information on 1-(2,6-Dichloropyridin-4-yl)propan-1-one

Introduction to 1-(2,6-Dichloropyridin-4-yl)propan-1-one (CAS No. 183433-62-7) in Modern Chemical Research

1-(2,6-Dichloropyridin-4-yl)propan-1-one (CAS No. 183433-62-7) is a significant compound in the realm of organic synthesis and pharmaceutical chemistry, characterized by its unique structural framework and versatile reactivity. This heterocyclic ketone derivative has garnered considerable attention due to its potential applications in drug development, agrochemical formulations, and material science. The presence of both chlorine substituents and a ketone group in its molecular structure imparts distinct chemical properties that make it a valuable intermediate in synthetic pathways.

The compound’s molecular formula, C₈H₅Cl₂NO, reflects its composition of carbon, hydrogen, chlorine, and nitrogen atoms. The 2,6-dichloropyridin-4-yl moiety is particularly noteworthy, as it introduces electron-withdrawing effects that can modulate the reactivity of the ketone group. This feature is exploited in various synthetic transformations, including nucleophilic addition reactions and condensation processes, which are pivotal in constructing more complex molecular architectures.

In recent years, 1-(2,6-dichloropyridin-4-yl)propan-1-one has been extensively studied for its role as a precursor in the synthesis of biologically active molecules. Its structural motif is frequently incorporated into pharmacophores that exhibit antimicrobial, anti-inflammatory, and anticancer properties. For instance, derivatives of this compound have been investigated for their interactions with bacterial enzymes and for their ability to disrupt viral replication mechanisms. These findings underscore the importance of 1-(2,6-dichloropyridin-4-yl)propan-1-one in medicinal chemistry research.

The compound’s reactivity also makes it a valuable tool in material science applications. Researchers have explored its use in the development of advanced polymers and coatings where its chlorine atoms can enhance adhesion properties and thermal stability. Additionally, the ketone functionality allows for further functionalization via cross-coupling reactions, enabling the creation of novel materials with tailored characteristics.

Recent advancements in computational chemistry have further illuminated the potential of 1-(2,6-dichloropyridin-4-yl)propan-1-one. Molecular modeling studies have predicted its interactions with biological targets with high accuracy, providing insights into how modifications to its structure could improve its pharmacological efficacy. These computational approaches are complemented by experimental validations, where synthetic derivatives are tested for their biological activity in vitro and in vivo.

The synthesis of 1-(2,6-dichloropyridin-4-yl)propan-1-one itself presents an interesting challenge due to the need for precise control over reaction conditions to achieve high yields and purity. Traditional methods involve multi-step processes starting from readily available pyridine derivatives. However, recent innovations have focused on greener synthetic routes that minimize waste and reduce energy consumption. These methods often employ catalytic systems that enhance reaction efficiency while maintaining environmental sustainability.

In conclusion, 1-(2,6-Dichloropyridin-4-yl)propan-1-one (CAS No. 18343362) remains a cornerstone compound in chemical research due to its structural versatility and functional utility. Its role as an intermediate in pharmaceutical synthesis continues to inspire new discoveries, while its applications in material science highlight its broader scientific relevance. As research progresses,this compound is poised to play an even more significant role in advancing both academic knowledge and industrial applications.

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